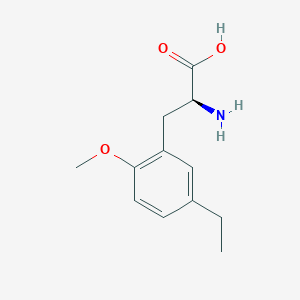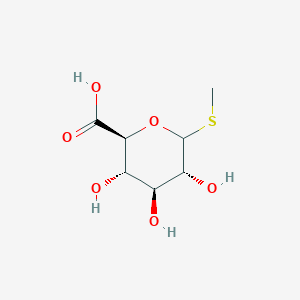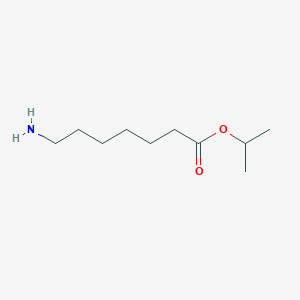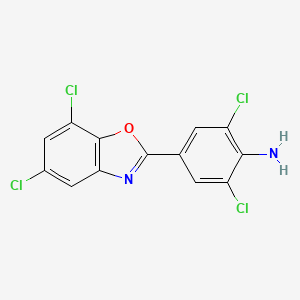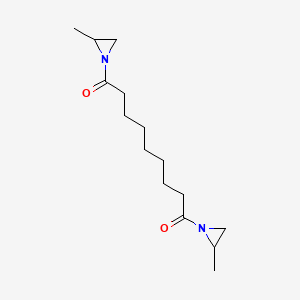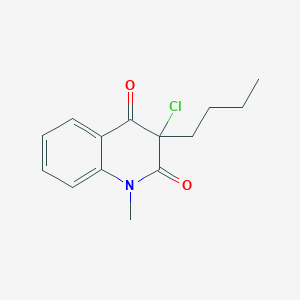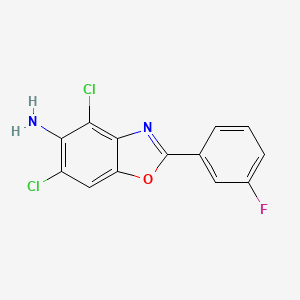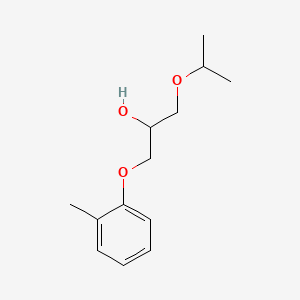
Dimethyl(phenyldimethylsilylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyldimethylsilylmethyl)amine is an organic compound that features a unique combination of dimethylamine and phenyldimethylsilylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(phenyldimethylsilylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenyldimethylsilylmethyl chloride under anhydrous conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(phenyldimethylsilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or silanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon or nitrogen atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Amine oxides
Reduction: Simpler amines, silanes
Substitution: Various substituted amines and silanes
Aplicaciones Científicas De Investigación
Dimethyl(phenyldimethylsilylmethyl)amine has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(phenyldimethylsilylmethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including carbonyl compounds, halides, and other electrophilic species. The presence of the silyl group enhances its reactivity and stability, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties but lacks the silyl group.
Trimethylamine: Another tertiary amine with different steric and electronic properties.
Dimethylbenzylamine: Contains a benzyl group instead of a silylmethyl group, leading to different reactivity and applications
Uniqueness
Dimethyl(phenyldimethylsilylmethyl)amine is unique due to the presence of both dimethylamine and phenyldimethylsilylmethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
54926-29-3 |
|---|---|
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
1-[dimethyl(phenyl)silyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(2)10-13(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
YWEUYNRHLCXDKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


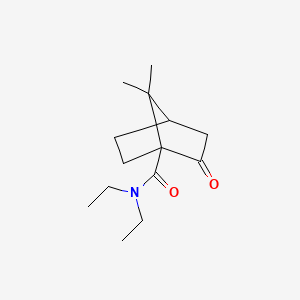
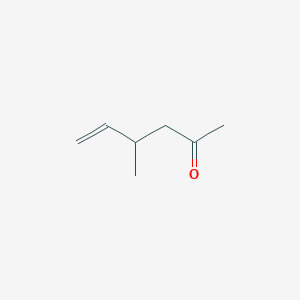
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
